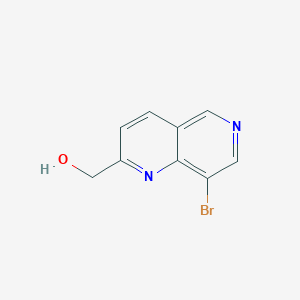
(3R,4R)-4-hydroxypyrrolidine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring with hydroxyl and carboxylic acid functional groups. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction conditions typically involve the use of a suitable solvent and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid often involves large-scale synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of catalysts and solvents is crucial to achieving high yields and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carboxylic acid group can yield an alcohol.
Applications De Recherche Scientifique
(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential role in biological processes and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play a key role in these interactions, facilitating binding to enzymes and receptors. The stereochemistry of the compound also influences its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-4-hydroxymethylpyrrolidin-3-ol: This compound is structurally similar and is used as an intermediate in the synthesis of bioactive molecules.
3-hydroxy-4-pyranones: These compounds share a similar hydroxyl group and are known for their diverse therapeutic potential.
Uniqueness
(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-4-2-6-1-3(4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 |
Clé InChI |
YDQDOPAGBYQTJD-DMTCNVIQSA-N |
SMILES isomérique |
C1[C@H]([C@H](CN1)O)C(=O)O |
SMILES canonique |
C1C(C(CN1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


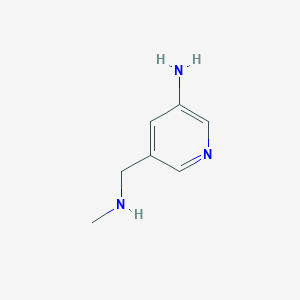
![Benzo[b]thiophene-4-carboximidamide](/img/structure/B13029756.png)
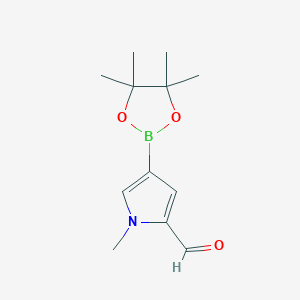
![Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13029769.png)
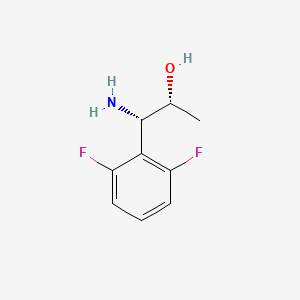
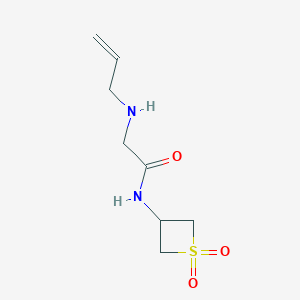
![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)

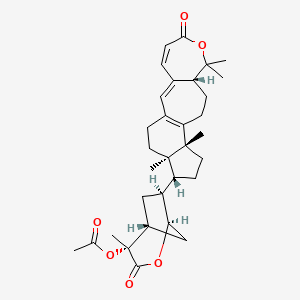

![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)
![3-Methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13029824.png)
